molecular formula C14H21N3O2 B2647830 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2176125-79-2

3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No. B2647830
CAS RN: 2176125-79-2
M. Wt: 263.341
InChI Key: OEZMFHZWRQYYOP-UHFFFAOYSA-N
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Description

The compound “3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you mentioned likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Piperidines can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Molecular Structure and Crystallography

  • The molecular structure and crystallography of compounds related to 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one have been studied extensively. For instance, the study of Paliperidonium nitrate shows the conformational details of the piperidine ring and its protonation state, which can be crucial for understanding the chemical behavior of similar compounds (Ge & Luo, 2012).

Synthesis and Activity

  • Research into the synthesis and biological activity of similar compounds has been conducted. For example, the synthesis of derivatives with a piperidine group and their testing for 5-HT2 and alpha 1 receptor antagonist activity offers insights into the potential pharmacological applications of such compounds (Watanabe et al., 1992).

Antimicrobial Activity

  • The antimicrobial properties of compounds related to 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one have been explored. A study on 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides demonstrated significant antimicrobial activity, indicating potential applications in combating microbial infections (Desai et al., 2016).

Antineoplastic Activity

  • Research on related compounds has shown applications in antineoplastic activity. For instance, the metabolism of Flumatinib, a tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia offers insights into the pharmacokinetics and potential therapeutic applications of similar compounds (Gong et al., 2010).

Novel Building Blocks for Drug Discovery

  • Compounds similar to 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one have been identified as potential building blocks for drug discovery. A study on 3-((hetera)cyclobutyl)azetidines, analogues of piperidine, highlights their larger size and increased conformational flexibility, which could be beneficial in the development of new pharmaceuticals (Feskov et al., 2019).

Anti-Angiogenic and DNA Cleavage Studies

  • The study of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic and DNA cleavage activities, suggesting potential uses in cancer treatment (Kambappa et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are found in many pharmaceuticals and can have a wide range of biological activities .

properties

IUPAC Name

3-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c18-13-2-1-12(13)16-7-4-11(5-8-16)9-17-10-15-6-3-14(17)19/h3,6,10-13,18H,1-2,4-5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZMFHZWRQYYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC(CC2)CN3C=NC=CC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

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